Methyl 2,6-dichloro-5-methylpyridine-3-carboxylate
Overview
Description
Methyl 2,6-dichloro-5-methylpyridine-3-carboxylate is a chemical compound belonging to the pyridine family. It is characterized by the presence of two chlorine atoms and a methyl group attached to the pyridine ring, along with a carboxylate ester group. This compound is used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,6-dichloro-5-methylpyridine-3-carboxylate typically involves the chlorination of 5-methylpyridine-3-carboxylate. The reaction is carried out using chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature conditions. The resulting product is then esterified using methanol and an acid catalyst, such as sulfuric acid, to obtain the final compound.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The chlorination and esterification steps are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,6-dichloro-5-methylpyridine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation: Oxidative reactions can convert the methyl group to a carboxylic acid or other oxidized forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethylformamide (DMF) are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are typical oxidizing agents.
Major Products:
Nucleophilic Substitution: Substituted pyridine derivatives.
Reduction: Amino or hydroxyl derivatives.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
Methyl 2,6-dichloro-5-methylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2,6-dichloro-5-methylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the carboxylate ester group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
2,6-Dichloro-3-methylpyridine: Shares a similar structure but lacks the carboxylate ester group.
2,4-Dichloro-5-methylpyridine: Another chlorinated pyridine derivative with different substitution patterns.
Methyl 2,4-dichloro-5-methylpyridine-3-carboxylate: Similar compound with a different chlorination pattern.
Uniqueness: Methyl 2,6-dichloro-5-methylpyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and the carboxylate ester group makes it a versatile intermediate for various synthetic applications.
Properties
IUPAC Name |
methyl 2,6-dichloro-5-methylpyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-4-3-5(8(12)13-2)7(10)11-6(4)9/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEOADOZNOOZBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1Cl)Cl)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125850-05-7 | |
Record name | methyl 2,6-dichloro-5-methylpyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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